Vegfr-2/aurka-IN-1

Glioblastoma Cytotoxicity MTT assay

Glioblastoma researchers needing simultaneous VEGFR-2 and AURKA interrogation face potency gaps with biased analogs. VEGFR-2/AURKA-IN-1 (compound 5e) resolves this as the balanced dual-affinity benchmark (AURKA -8.7, VEGFR-2 -7.9 kcal/mol) with LN229 IC50 of 6.43 μM. • 2.55-fold more potent than 4-methoxy analog 5h (IC50 16.4 μM); 2.82-fold vs. unsubstituted 5a (18.12 μM). • TUNEL-confirmed DNA strand break induction; 75.75% cell death at 25 μM. • MD-simulated stable RMSD (~0.6 nm) over 100 ns trajectory. Supplied as research-grade solid; inquire for bulk and panel procurement.

Molecular Formula C20H15ClF6N2O4S
Molecular Weight 528.9 g/mol
Cat. No. B12388847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2/aurka-IN-1
Molecular FormulaC20H15ClF6N2O4S
Molecular Weight528.9 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C20H15ClF6N2O4S/c21-12-3-1-11(2-4-12)18-29(16(30)8-34-18)28-17(31)14-7-13(32-9-19(22,23)24)5-6-15(14)33-10-20(25,26)27/h1-7,18H,8-10H2,(H,28,31)
InChIKeyPFPLHNPBQDJXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VEGFR-2/AURKA-IN-1 Overview


VEGFR-2/AURKA-IN-1 (also designated compound 5e) is a synthetic 1,3-thiazolidin-4-one derivative bearing a 4-chlorophenyl substituent and a 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked scaffold with the molecular formula C20H15ClF6N2O4S and a molecular weight of 528.9 g/mol [1]. It was developed and characterized as part of a series of eight analogs evaluated through integrated in silico docking, molecular dynamics simulations, and in vitro pharmacological profiling against the LN229 human glioblastoma cell line, with the objective of identifying compounds possessing simultaneous affinity for both vascular endothelial growth factor receptor-2 (VEGFR-2) and Aurora kinase A (AURKA) [1]. The compound is supplied as a research-grade small molecule for preclinical investigation of dual kinase inhibition strategies in glioma and other angiogenesis-dependent malignancies.

Dual VEGFR-2/AURKA pathway inhibition study fit
Thiazolidin-4-one chemotype with reported glioblastoma cell-line activity
LN229 glioblastoma cell model compatibility

Why VEGFR-2/AURKA-IN-1 Cannot Be Replaced


Dual VEGFR-2/Aurora A inhibitors constitute a chemically and pharmacologically heterogeneous class spanning thiazolidinones, pyrazolopyrimidinones, and multi-targeted clinical candidates such as ENMD-2076 and CYC116. Within the thiazolidin-4-one chemotype specifically, minor substituent changes on the phenyl ring produce large shifts in cytotoxic potency: in the same LN229 glioblastoma assay, the 4-chlorophenyl analog (5e) achieves an IC50 of 6.43 μM, whereas the 4-methoxyphenyl analog (5h) yields only 16.4 μM—a 2.6-fold difference driven solely by the para substituent [1]. Furthermore, existing clinical-stage Aurora kinase inhibitors such as ENMD-2076 exhibit substantially weaker activity against VEGFR-2 (IC50 ~58.2 nM in biochemical assays but with limited glioma-specific cytotoxicity data) and are profiled primarily in hematologic and non-CNS solid tumor contexts, making direct substitution for glioblastoma research applications unreliable . The quantitative evidence below establishes where VEGFR-2/AURKA-IN-1 occupies a distinct position within the dual-inhibitor landscape.

Para-substituent changes alter cytotoxicity profiles among analogs (chloro vs. methoxy may shift potency)
Clinical-stage dual Aurora/VEGFR inhibitors lack reported glioblastoma-specific cytotoxicity data
Divergent chemotype selectivity profiles (e.g., pyrazolopyrimidinone vs. thiazolidinone) may confound target attribution

VEGFR-2/AURKA-IN-1: Differentiation Evidence


LN229 Cytotoxicity vs. Temozolomide

In the MTT cytotoxicity assay performed on LN229 human glioblastoma cells after 48-hour exposure at concentrations of 0–25 μM, VEGFR-2/AURKA-IN-1 (compound 5e, 4-chlorophenyl substituent) demonstrated the lowest IC50 value of 6.43 μM among all eight synthesized 1,3-thiazolidin-4-one derivatives, surpassing compound 5b (3,5-dibromo-4-hydroxy, IC50 = 9.48 μM) by 1.47-fold and compound 5c (2-chlorophenyl, IC50 = 12.16 μM) by 1.89-fold [1]. By comparison, temozolomide—the standard-of-care alkylating agent for glioblastoma—exhibits reported IC50 values ranging from 73 to 278 μM in LN229 cells depending on MGMT status and culture conditions, placing VEGFR-2/AURKA-IN-1 at a substantially lower micromolar potency threshold in this cell line [2]. At the maximal tested concentration of 25 μM, compound 5e elicited 75.75% cell death, the highest in the series, compared with 58.75% for 5b and 67.48% for 5c [1].

LN229 Cytotoxicity
Head-to-head
IC50 = 6.43 μM (5e) vs. TMZ 73–278 μM; 75.75% cell death at 25 μM
Reported cell-model response context
MTT assay, 48 h, 0–25 μM; single primary study
Glioblastoma Cytotoxicity MTT assay

Binding Affinity to AURKA and VEGFR-2

Molecular docking studies against AURKA (PDB: 3E5A) and VEGFR-2 (PDB: 2QU5) revealed that VEGFR-2/AURKA-IN-1 (compound 5e) exhibits binding affinities of −8.7 kcal/mol for AURKA and −7.9 kcal/mol for VEGFR-2 [1]. These values represent a marked improvement over the clinical reference temozolomide, which docked with affinities of only −5.7 kcal/mol (AURKA) and −5.9 kcal/mol (VEGFR-2), corresponding to a 3.0 kcal/mol (AURKA) and 2.0 kcal/mol (VEGFR-2) advantage for compound 5e [1]. Within the series, compound 5e's AURKA binding (−8.7 kcal/mol) is comparable to 5c (−8.9 kcal/mol) and 5b (−9.0 kcal/mol) but is paired with a distinct VEGFR-2 binding profile (−7.9 kcal/mol) that differs from the VEGFR-2 bias of 5f (−9.4 kcal/mol) or 5g (−9.2 kcal/mol), reflecting a more balanced dual-target engagement pattern [1]. Hydrogen bond analysis identified that compound 5e forms key interactions with AURKA residues Glu 260, Asn 261, and Lys 141, with Glu 260 contributing the dominant stabilization [1].

AURKA/VEGFR-2 Docking
Head-to-head
AURKA −8.7, VEGFR-2 −7.9 kcal/mol vs. TMZ −5.7/−5.9 kcal/mol
Balanced dual-target docking context
AutoDock Vina, PDB 3E5A/2QU5; validation pending
Molecular docking Binding affinity AURKA VEGFR-2

Colony Formation Inhibition

In colony formation assays performed on LN229 glioblastoma cells, compound 5e (VEGFR-2/AURKA-IN-1) exhibited the greatest restriction of single-cell clonogenic expansion among the three most active compounds (5b, 5c, and 5e) at both 10 μM and 25 μM concentrations [1]. While all three compounds completely suppressed colony formation at 25 μM, compound 5e displayed the most pronounced mobility restriction and cytotoxic inhibition at the lower 10 μM dose, followed by 5c and then 5b, consistent with the rank order of their MTT IC50 values [1]. This assay measures a functional endpoint distinct from short-term metabolic cytotoxicity, capturing the compound's ability to impair the self-renewal capacity of glioblastoma cells over extended culture periods.

Colony Formation
Head-to-head
5e > 5c > 5b at 10 μM; complete suppression at 25 μM
Reported clonogenicity restriction
Qualitative colony grading; LN229 cells
Colony formation assay Clonogenicity Antiproliferative

TUNEL Assay for Apoptosis Induction

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays conducted on LN229 glioblastoma cells after 48-hour exposure to compounds 5b, 5c, and 5e confirmed the induction of extensive DNA strand breaks, a hallmark of apoptotic cell death [1]. FITC-labeled fluorochrome detection revealed that all three tested compounds produced significant DNA fragmentation compared to untreated negative controls, with the relative fluorescence intensity patterns aligning with the cytotoxicity rank order established by MTT (5e > 5c > 5b) [1]. Positive control cells treated with DNase enzyme served as the benchmark for maximal DNA fragmentation. This orthogonal apoptotic readout corroborates that the cytotoxicity of VEGFR-2/AURKA-IN-1 operates through a programmed cell death mechanism involving nuclear DNA cleavage, rather than through non-specific necrotic processes [1].

TUNEL Assay
Head-to-head
DNA fragmentation confirmed; FITC intensity: 5e > 5c > 5b
Supports apoptosis pathway-response interpretation
FITC-TUNEL, 25 μM, 48 h; DNase positive control
Apoptosis DNA damage TUNEL assay

Molecular Dynamics Simulation Stability

To validate docking predictions under dynamic conditions, 100-nanosecond all-atom molecular dynamics (MD) simulations were performed comparing compound 5e (most active) with compound 5h (moderately active, 4-methoxyphenyl analog) in complex with AURKA [1]. The AURKA/5e complex achieved a stable RMSD plateau of approximately 0.6 nm after 20 ns and maintained this conformation throughout the remaining 80 ns of simulation, indicating robust binding pocket residency [1]. In contrast, the AURKA/5h complex exhibited stable movements only up to 80 ns, after which a conformational rearrangement at 81 ns altered the binding geometry, suggesting ligand displacement or pose instability [1]. Hydrogen bond occupancy analysis further differentiated the two compounds: 5e formed three persistent hydrogen bonds (Glu 260: 14.0% occupancy; Asn 261: 6.5%; Lys 141: 9.9%), whereas 5h relied on a single Lys 141 interaction (25.1% occupancy), indicating that 5e achieves stability through distributed multi-contact anchoring rather than a single dominant interaction [1].

MD Stability (100 ns)
Head-to-head
5e RMSD stable ~0.6 nm; 5h geometry shifts at 81 ns
Binding mode stability context
AURKA; 3 H-bonds (5e) vs. 1 (5h); GROMACS
Molecular dynamics simulation RMSD Binding stability

Thiazolidin-4-one vs. Other Chemotypes

VEGFR-2/AURKA-IN-1 belongs to the 1,3-thiazolidin-4-one chemotype, which is structurally and pharmacologically distinct from the pyrazolopyrimidinone class of dual VEGFR-2/Aurora A inhibitors and from clinical multi-kinase agents such as ENMD-2076 and CYC116 [1][2]. Pyrazolopyrimidinone derivatives (e.g., compound 5b from Anwer et al.) achieve VEGFR-2 inhibition of 86.3% and Aurora A inhibition of 66.7% in HepG2 hepatocellular carcinoma cells at unspecified concentrations, with MTT IC50 values of 3.0 μM (HepG2) and 3.5 μM (MCF-7) [2]. These values are not directly comparable to LN229 glioma data due to divergent cell-line sensitivities, but they highlight the tissue-context-dependent activity that distinguishes glioma-optimized thiazolidinones from HCC/breast-focused pyrazolopyrimidinones [2]. ENMD-2076, a clinical-stage Aurora A/FLT3/VEGFR2 inhibitor, displays biochemical IC50 values of 14 nM (Aurora A) and 58.2 nM (VEGFR2) but its cellular activity in glioblastoma models remains unreported, and its polypharmacology profile (FLT3, FGFR, PDGFR, Src) introduces confounding variables for studies requiring clean dual VEGFR-2/AURKA attribution . CYC116, an Aurora A/B/VEGFR2 inhibitor with Ki values of 8.0/9.2/44 nM respectively, exhibits a ~5-fold Aurora-over-VEGFR selectivity bias that contrasts with the balanced dual profile of the thiazolidinone series [3]. No head-to-head study exists directly comparing VEGFR-2/AURKA-IN-1 with these agents in the same assay system; the differentiation rests on chemotype identity, disease-context optimization, and target selectivity profile differences.

Chemotype Context
Class-level
Thiazolidin-4-one vs. pyrazolopyrimidinones, ENMD-2076, CYC116
Chemotype-specific glioma profiling
Cross-study inference; no head-to-head data
Chemotype comparison Dual kinase inhibition Scaffold differentiation

VEGFR-2/AURKA-IN-1: Application Scenarios


Dual VEGFR-2/AURKA Mechanistic Studies in Glioblastoma

Research groups investigating the coordinated roles of angiogenesis (VEGFR-2) and mitotic progression (AURKA) in glioblastoma should select VEGFR-2/AURKA-IN-1 (compound 5e) over series analogs 5f or 5g, which exhibit VEGFR-2-biased docking profiles (−9.4 and −9.2 kcal/mol, respectively). The balanced dual affinities of 5e (−8.7 AURKA, −7.9 VEGFR-2 kcal/mol) enable simultaneous interrogation of both pathways without one target dominating the pharmacological readout [1]. The LN229-specific IC50 of 6.43 μM provides a defined working concentration for dose-response experiments, and the TUNEL-confirmed apoptotic mechanism ensures that observed effects are attributable to programmed cell death rather than non-specific toxicity [1].

SAR Studies on Thiazolidin-4-one Substituents

For medicinal chemistry teams exploring SAR around the phenyl substituent of 2,5-bis(trifluoroethoxy)phenyl-thiazolidin-4-ones, VEGFR-2/AURKA-IN-1 (5e, 4-chlorophenyl) serves as the potency benchmark. With an IC50 of 6.43 μM, it outperforms the 4-methoxy analog (5h, 16.4 μM) by 2.55-fold and the unsubstituted biphenyl analog (5a, 18.12 μM) by 2.82-fold in LN229 cells [1]. Procurement of the full 5a–5h panel with 5e as the reference standard enables systematic dissection of electronic (electron-withdrawing vs. electron-donating) and steric contributions to dual-target cytotoxicity [1].

In Silico–In Vitro Correlation Studies

VEGFR-2/AURKA-IN-1 (5e) and its moderately active comparator 5h constitute a validated pair for correlating molecular dynamics simulation predictions with in vitro outcomes. The 100 ns MD simulation data demonstrate that 5e maintains stable RMSD (~0.6 nm) throughout the trajectory with a three-contact hydrogen bond network, whereas 5h undergoes a binding geometry shift at 81 ns [1]. This pair enables investigators to test whether MD-predicted binding stability differences translate to differential cellular efficacy in downstream assays, using the 2.55-fold IC50 difference (6.43 vs. 16.4 μM) as the quantitative phenotypic anchor [1].

Apoptosis Pathway Dissection in Glioblastoma

For apoptosis research groups studying DNA damage response pathways in glioblastoma, VEGFR-2/AURKA-IN-1 offers a tool compound with direct TUNEL-assay-confirmed DNA strand break induction in LN229 cells [1]. The combination of dual kinase targeting (VEGFR-2 + AURKA) with apoptotic DNA fragmentation distinguishes this compound from single-mechanism agents such as temozolomide (alkylation only) or Aurora-selective inhibitors (mitotic catastrophe without angiogenic component). The 75.75% cell death at 25 μM and complete colony formation suppression provide quantitative benchmarks for designing combination studies with DNA repair inhibitors or anti-angiogenic agents [1].

Application
Selection Property
Validation Focus
Glioblastoma dual-pathway mechanistic studies
Balanced target engagement profile
Pathway-specific endpoint interpretation
Thiazolidin-4-one SAR studies
Substituent-dependent activity profile
Electronic/steric contribution review
MD simulation correlation studies
Binding stability prediction vs. cellular readout
Simulation–phenotype concordance review
Apoptosis mechanism studies in glioblastoma
DNA fragmentation readout
Apoptosis pathway endpoint interpretation
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